Threne brilliant violet 3b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

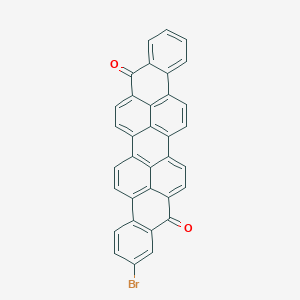

Molecular Formula |

C34H15BrO2 |

|---|---|

Molecular Weight |

535.4 g/mol |

IUPAC Name |

9-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |

InChI |

InChI=1S/C34H15BrO2/c35-16-5-6-18-20-8-10-22-23-11-13-26-31-19(17-3-1-2-4-25(17)33(26)36)7-9-21(29(23)31)24-12-14-27(32(20)30(22)24)34(37)28(18)15-16/h1-15H |

InChI Key |

XUSDWZAXWXOCCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=C(C=C9)Br)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Threne Brilliant Violet 3B

print(google_search.search(queries=['Threne brilliant violet 3b experimental protocols', 'this compound synthesis', 'this compound applications', 'C.I. Vat Violet 9 experimental protocols', 'CAS 1324-17-0 experimental data']))

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its Colour Index name Vat Violet 9 and CAS number 1324-17-0, is a synthetic vat dye.[1][2][3][4][5][6][7][8][9][10] Vat dyes are a class of water-insoluble dyes that are applied to a substrate in a reduced, soluble form and then oxidized to their original insoluble form. This process provides excellent colorfastness, making them suitable for dyeing cellulosic fibers like cotton.[7][11][12] this compound is specifically used for dyeing cotton fabric, producing a brilliant blue-purple shade.[5] It can also be used for direct, color discharge, and resist printing on cotton, as well as for dyeing viscose and silk.[5]

Chemically, this compound is identified as Bromobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione.[2][13][14] This complex organic molecule belongs to the anthraquinone derivative family.[11] Beyond textiles, it finds application in the preparation of inks, coloring of plastics and rubber, and as a biochemical reagent and biological dye.[9]

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1324-17-0 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C34H15BrO2 | [2][15] |

| Molecular Weight | 535.4 g/mol | [15] |

| Appearance | Deep purple powder | [5] |

| Density | 1.657 g/cm³ | [2][16] |

| Refractive Index | 1.926 | [2][16] |

| Polar Surface Area (PSA) | 34.14 Ų | [2] |

| XLogP3 | 8.7 | [15] |

Solubility and Spectroscopic Properties

This compound is insoluble in water.[5] It exhibits slight solubility in organic solvents such as 1,2,3,4-tetrahydronaphthalene and xylene.[5][13]

Spectroscopic characteristics are indicative of its chemical structure:

-

In concentrated sulfuric acid, it produces a green solution, which upon dilution, yields a dark purple precipitate.[5][13]

-

In an alkaline reduction, the leuco form is blue.[5]

-

In an acidic reduction, the leuco form is a blue-ray dark red.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, based on standard laboratory practices for vat dyes, the following methodologies can be inferred.

1. Determination of Solubility: A standardized amount of this compound powder would be added to a known volume of a specific solvent (e.g., water, xylene, tetrahydronaphthalene) at a controlled temperature. The mixture would be agitated for a set period to ensure equilibrium is reached. The suspension would then be filtered, and the concentration of the dissolved dye in the filtrate would be determined using a suitable analytical technique, such as UV-Visible spectrophotometry, by measuring the absorbance at its maximum wavelength and correlating it to a calibration curve.

2. Spectroscopic Analysis in Different Media: To determine the color changes in different chemical environments, a small, accurately weighed sample of the dye would be dissolved in the respective medium (concentrated sulfuric acid, an alkaline reducing solution such as sodium hydrosulfite in sodium hydroxide, and an acidic reducing solution). The visible absorption spectrum of each solution would be recorded using a UV-Visible spectrophotometer to identify the wavelength of maximum absorbance and observe the color shifts.

Logical Workflow for Dyeing Process

The application of this compound as a vat dye follows a specific logical workflow. The diagram below illustrates the key stages of the vat dyeing process.

Caption: Logical workflow of the vat dyeing process for this compound.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary applications are in the industrial dyeing and coloring sectors.[9] Further research would be required to investigate any potential interactions with biological systems.

References

- 1. ocheminc.com [ocheminc.com]

- 2. Buy this compound Industrial Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]

- 3. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 4. CAS No.1324-17-0,this compound Suppliers [lookchem.com]

- 5. Good Quality High Fastness Vat Brilliant Violet 3b (Vat Violet 9) for Cotton Use - Vat Violet 9 and Vat Brilliant Violet 3b [enochdye.en.made-in-china.com]

- 6. This compound CAS 1324-17-0 with high quality, CasNo.1324-17-0 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 7. Vat Dyes - RITAN CHEMICAL [ritan-chemical.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. China Vat Violet 9 | 1324-17-0 Manufacturer and Supplier | COLORKEM [colorkem.com]

- 10. Vat Dyes-Products-Tianjin Zhaobo Chemical Co.,Ltd. [zhaobochem.com]

- 11. Dayglo Color Corporation [dayglo.in]

- 12. Skythrene® Vat Dyes, Skythrene® Vat Dyes Products, Skythrene® Vat Dyes Manufacturers, Skythrene® Vat Dyes Suppliers and Exporters - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 13. chembk.com [chembk.com]

- 14. Xuzhou Kedah Fine Chemicals Ltd.(Jiangsu Tetradiamond Dyestuffs Group Company) - Chemical Supplier on ECHEMI [echemi.com]

- 15. This compound | C34H15BrO2 | CID 56846486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Vat Violet 9 | CAS#:1324-17-0 | Chemsrc [chemsrc.com]

Threne brilliant violet 3b molecular weight

An In-depth Technical Guide to Threne Brilliant Violet 3B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and experimental analysis of this compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound. This compound, also known by its Colour Index name Vat Violet 9, is a polycyclic vat dye.[1][2] Its primary application lies in the textile industry for dyeing cotton and other cellulosic fibers.[3] This guide summarizes its key quantitative data, details a relevant experimental protocol for its degradation, and provides visualizations for the experimental workflow.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from comprehensive chemical databases and provides a quantitative foundation for any research involving this molecule.

| Property | Value | Source(s) |

| Molecular Weight | 535.39 g/mol | [1][4] |

| Molecular Formula | C₃₄H₁₅BrO₂ | [1][5][6] |

| CAS Number | 1324-17-0 | [1][2][4] |

| IUPAC Name | 9-bromononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²¹,²⁶.0²⁸,³²]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione | [5] |

| Synonyms | C.I. Vat Violet 9, Bromoisoviolanthrone, Indanthren Brilliant Violet 3B | [1][4][6] |

| Density | 1.657 g/cm³ | [6] |

| XLogP3 | 8.7 - 8.9 | [5][6] |

| PSA (Polar Surface Area) | 34.14 Ų | [6] |

Experimental Protocols

While information on the biological activity or involvement of this compound in signaling pathways is not available in the current scientific literature, its environmental impact and degradation have been studied. Below is a detailed experimental protocol for the photocatalytic degradation of this dye, a critical process for wastewater treatment in the textile industry.[2][7][8]

Protocol: Photocatalytic Degradation of this compound

This protocol is adapted from a study on the degradation and mineralization of Violet-3B dye using a C-N-codoped TiO₂ photocatalyst under visible light.[2][7][8]

Objective: To degrade and mineralize this compound in an aqueous solution using a photocatalyst and visible light irradiation.

Materials:

-

This compound (Vat Violet 9) powder[2]

-

C-N-codoped TiO₂ catalyst[2]

-

Deionized water[2]

-

Visible halogen lamp (as a light source)[8]

-

Magnetic stirrer

-

pH meter

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration measurement

-

Total Organic Carbon (TOC) analyzer

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound (e.g., 100 mg/L) is prepared by dissolving a precise amount of the dye powder in deionized water.[2][7]

-

Experimental Setup:

-

A specific volume of the dye solution with a known initial concentration (e.g., 5 mg/L) is placed in a reaction vessel.[2][7]

-

The C-N-codoped TiO₂ catalyst is added to the solution at a specific dosage (e.g., 0.3 g/L).[2][8]

-

The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

-

Photocatalytic Reaction:

-

Sample Analysis:

-

The collected aliquots are centrifuged or filtered to remove the catalyst particles.

-

The concentration of the remaining this compound is measured using a spectrophotometer at its maximum absorbance wavelength or by HPLC.[8]

-

The percentage of degradation is calculated based on the change in dye concentration over time.

-

-

Mineralization Analysis:

Signaling Pathways and Logical Relationships

There is currently no documented evidence to suggest that this compound is directly involved in specific biological signaling pathways. Its primary characterization is as a synthetic dye for industrial applications.

The logical workflow for the experimental protocol described above can be visualized to better understand the sequence of operations and the relationships between different stages of the experiment.

References

- 1. CAS No.1324-17-0,this compound Suppliers [lookchem.com]

- 2. Degradation and mineralization of violet-3B dye using C-N-codoped TiO2 photocatalyst [eeer.org]

- 3. koreascience.kr [koreascience.kr]

- 4. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]

- 5. This compound | C34H15BrO2 | CID 56846486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound Industrial Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Threne Brilliant Violet 3B (CAS 1324-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threne Brilliant Violet 3B, identified by the CAS number 1324-17-0, is a synthetic vat dye belonging to the anthraquinone class of colorants. It is widely known in the textile industry under various names, including Vat Violet 1 and Vat Violet 9. Its primary application lies in the dyeing of cellulosic fibers such as cotton, linen, and viscose, as well as in the coloration of plastics and the manufacturing of organic pigments. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical and physical properties, synthesis, applications, and environmental fate. It is important to note that, based on extensive literature review, there is currently no available data to suggest its use in drug development or its involvement in biological signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This dye is characterized by its high molecular weight and its insolubility in water, which are typical for vat dyes. Its coloration is a brilliant blue-purple.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1324-17-0 | [1] |

| Synonyms | Vat Violet 1, Vat Violet 9, Indanthren Brilliant Violet 3B, Bromobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | [1] |

| Molecular Formula | C₃₄H₁₅BrO₂ | [1] |

| Molecular Weight | 535.39 g/mol | [1] |

| Appearance | Deep purple or blue-black powder | [2] |

| Solubility | Insoluble in water, ethanol, and acetone. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, pyridine, and tetralin. | [2] |

| Behavior in Acid | Turns green in concentrated sulfuric acid, with a purple precipitate upon dilution. | [2] |

Synthesis

The synthesis of this compound is generally described as the bromination of C.I. Vat Violet 10 (isoviolanthrone). The degree of bromination can influence the final shade of the dye, with higher levels of bromination leading to a bluer hue. The reaction is typically carried out in a high-boiling solvent such as nitrobenzene or with a reagent like chlorosulfonic acid.

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Generalized Synthesis Workflow.

Applications

The primary application of this compound is in the textile industry as a vat dye for cotton, linen, and other cellulosic fibers. Vat dyeing is a process that involves the reduction of the insoluble dye to a soluble leuco form in an alkaline solution, which allows it to be absorbed by the fiber. Subsequent oxidation then regenerates the insoluble dye, trapping it within the fiber matrix. This process results in excellent wash and light fastness properties. It is also used in the coloration of plastics and as an intermediate in the production of organic pigments.

A simplified workflow of the vat dyeing process is illustrated below:

Caption: Simplified Vat Dyeing Workflow.

Experimental Protocols

Photocatalytic Degradation of this compound (Vat Violet 9)

This protocol is adapted from a study on the degradation of the dye using a C-N-codoped TiO₂ photocatalyst under visible light.

Materials:

-

This compound (Vat Violet 9)

-

C-N-codoped TiO₂ photocatalyst

-

Deionized water

-

Visible halogen lamp

-

High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

-

pH meter

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. The concentration used in the study was 5 mg/L.

-

Photocatalytic Reaction:

-

Add a specific dosage of the C-N-codoped TiO₂ catalyst to the dye solution. The optimal dosage was found to be 0.3 g/L.

-

Adjust the initial pH of the solution if required. The study found that degradation was favorable at a neutral to slightly acidic pH.

-

Irradiate the mixture with a visible halogen lamp.

-

-

Sample Analysis:

-

At specific time intervals, withdraw samples from the reaction mixture.

-

Centrifuge the samples to separate the photocatalyst particles.

-

Analyze the supernatant using an HPLC system to determine the concentration of the remaining dye. The study used a wavelength of 540 nm for detection.

-

-

Mineralization Analysis:

-

The extent of mineralization (conversion of the organic dye to CO₂, water, and inorganic ions) can be assessed by Total Organic Carbon (TOC) analysis of the samples.

-

The workflow for this experimental protocol is as follows:

Caption: Photocatalytic Degradation Workflow.

Quantitative Data

Quantitative data for this compound is limited. Table 2 summarizes the available data.

Table 2: Quantitative Data for this compound

| Data Type | Value | Reference(s) |

| Predicted XLogP3 | 8.9 | [1] |

| Predicted Collision Cross Section (CCS) [M+H]⁺ | 226.5 Ų | [1] |

| Photodegradation Color Removal (240 min) | 96% | [3] |

| Photodegradation TOC Removal (240 min) | ~44% | [3] |

Safety and Toxicology

Material Safety Data Sheets (MSDS) for substances with similar structures (Vat Violet 1) indicate a lack of comprehensive toxicological data. Much of the data for acute toxicity (oral, dermal, inhalation), carcinogenicity, and mutagenicity is listed as "no data available".[4][5] However, some sources suggest that vat dyes, in general, can be carcinogenic and mutagenic.[2]

Table 3: Toxicological and Environmental Data Summary

| Data Point | Result | Reference(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [4][5] |

| Toxicity to Fish | No data available | [4][5] |

| Toxicity to Daphnia | No data available | [4][5] |

| Persistence and Degradability | No data available | [4][5] |

| Bioaccumulative Potential | No data available | [4][5] |

Conclusion

This compound (CAS 1324-17-0) is a well-established vat dye with significant applications in the textile and pigment industries. Its chemical and physical properties are consistent with its use as a colorant for cellulosic materials. While detailed synthesis protocols are proprietary, the general method of brominating isoviolanthrone is known. The primary area of scientific research on this compound appears to be its environmental fate, particularly through photodegradation. For researchers in the life sciences and drug development, it is crucial to recognize the current absence of data regarding its biological activity, mechanism of action, or any potential therapeutic applications. Future research could focus on elucidating its toxicological profile and environmental impact to ensure its safe use and disposal.

References

An In-depth Technical Guide on the Synonyms and Identifiers of Threne Brilliant Violet 3B

This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for the substance commonly referred to as "Threne brilliant violet 3b." The name "Threne" is a historical trade name for a class of vat dyes, and "brilliant violet 3b" has been used as a descriptor for distinct chemical compounds. Research indicates that "this compound" is most frequently identified as Vat Violet 9. However, the similar nomenclature in the dye industry necessitates the inclusion of other related "Brilliant Violet" vat dyes to avoid ambiguity. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemical Identities

Initial research reveals that "this compound" is primarily associated with the chemical entity Vat Violet 9 . A separate, yet similarly named dye, Vat Violet 3 , is also detailed below to provide a clear distinction.

Vat Violet 9 (Primary Identification)

Vat Violet 9 is an anthraquinone-based vat dye.[1] It is a deep purple powder, insoluble in water and slightly soluble in solvents like 1, 2, 3, 4-Tetrahydronaphthalene and Xylene.[2] This dye is primarily used for coloring cotton fabrics, viscose, and silk due to its high affinity and poor levelness.[2] It can be applied through direct dyeing, color discharge, and resist printing methods.[2]

A study on the photodegradation of violet-3B dye, identified as Vat Violet 9, highlights its use in the textile industry and its classification as an anthraquinone vat dye.[3]

Table 1: Synonyms and Identifiers for Vat Violet 9

| Identifier Type | Value |

| Primary Name | Vat Violet 9 |

| Synonyms | This compound[4][5], Violet 3B[2], C.I. 60005[3][5], Ahcovat Brilliant Violet 3B[5], Benzadone Brilliant Violet 3B[5], Caledon Brilliant Violet 3B[5], Carbanthis compound[5], NOVATIC Violet 3B MD[6] |

| CAS Number | 1324-17-0[2][3][5][7][8] |

| PubChem CID | 56846486[4] |

| Molecular Formula | C34H15BrO2[4][5] or C35H19BrO2[2][3] |

| Molecular Weight | 535.4 g/mol [4] |

| InChI Key | XUSDWZAXWXOCCJ-UHFFFAOYSA-N[4] |

| IUPAC Name | 9-bromononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²¹,²⁶.0²⁸,³²]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione[4] |

Note: There is a discrepancy in the molecular formula reported in different sources.

Vat Violet 3 (Alternative Identification)

Vat Violet 3 is another vat dye with a brilliant red-purple hue.[9][10] It is insoluble in water and common organic solvents.[9][10] Its applications include dyeing cotton yarn and direct, resist, and discharge printing on cotton fabrics.[9][11]

Table 2: Synonyms and Identifiers for Vat Violet 3

| Identifier Type | Value |

| Primary Name | Vat Violet 3[9][10][11] |

| Synonyms | C.I. 73395[10][12], Vat Red Violet RRN[10], Indanthren Red Violet RRN[9], Anthramar Magenta B[9][10], Arlanon Magenta B[9][10], Magenta B[11] |

| CAS Number | 2379-75-1[9][10][12] |

| Molecular Formula | C20H14Cl2NO2S2[9] or C20H14Cl2O2S2[10][12] |

| Molecular Weight | 421.36 g/mol [9][10][12] |

| Molecular Structure Class | Thioindigo[12] |

Note: A slight variation in the reported molecular formula exists.

Experimental Protocols

The scope of this technical guide is the compilation and presentation of synonyms and chemical identifiers. Detailed experimental protocols for the synthesis, application, or analysis of these dyes are beyond the purview of this document. For methodologies related to the use of these dyes, please refer to specialized literature in textile chemistry and materials science.

Visualizations

As this guide focuses on the presentation of tabular data regarding chemical synonyms and identifiers, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not applicable.

References

- 1. Vat Violet 3 Dyes - High-Purity Textile Dyes at Best Price [eurosyntecchemicalspvtltd.com]

- 2. Good Quality High Fastness Vat Brilliant Violet 3b (Vat Violet 9) for Cotton Use - Vat Violet 9 and Vat Brilliant Violet 3b [enochdye.en.made-in-china.com]

- 3. Degradation and mineralization of violet-3B dye using C-N-codoped TiO2 photocatalyst [eeer.org]

- 4. This compound | C34H15BrO2 | CID 56846486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound Industrial Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]

- 6. atul.co.in [atul.co.in]

- 7. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]

- 8. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. Vat Voilet 3 | 2379-75-1 [chemicalbook.com]

- 11. sdinternational.com [sdinternational.com]

- 12. chromadyes.com [chromadyes.com]

An In-Depth Technical Guide to Threne Brilliant Violet 3B (C.I. Vat Violet 9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and experimental protocols related to Threne Brilliant Violet 3B, known in the Colour Index as C.I. Vat Violet 9 and C.I. 60005. This anthraquinone vat dye, a brominated derivative of isoviolanthrone, has been a significant dyestuff since its introduction. This document details its synthesis, application through the vat dyeing process, and relevant chemical data, presented in a format tailored for scientific and research applications.

Introduction and Historical Context

This compound is a synthetic vat dye belonging to the anthraquinone class. Vat dyes are characterized by their application method, which involves a temporary reduction to a soluble leuco form, allowing for fiber impregnation, followed by oxidation to regenerate the insoluble, colored form within the fiber. This process imparts exceptional fastness properties to the dyed material.

The history of anthraquinone vat dyes began in 1901 with the synthesis of Indanthrene blue by René Bohn at Badische Anilin- & Soda-Fabrik (BASF). This discovery paved the way for the development of a wide range of fast and brilliant dyes. This compound was introduced by BASF in 1909 under the trade name Indanthren Brilliant Violet 3B . A comprehensive list of its various trade names and synonyms is provided in the data section.

The Colour Index, a reference database for colorants, classifies this dye as C.I. Vat Violet 9, with the constitution number C.I. 60005. Its chemical structure is a brominated isoviolanthrone.

Chemical and Physical Properties

This compound is a deep purple powder with the chemical formula C₃₄H₁₅BrO₂. It is insoluble in water and most common organic solvents. The table below summarizes its key quantitative properties.

| Property | Value |

| Chemical Formula | C₃₄H₁₅BrO₂ |

| Molecular Weight | 535.4 g/mol |

| CAS Number | 1324-17-0 |

| Colour Index Name | C.I. Vat Violet 9 |

| Colour Index Number | C.I. 60005 |

| Appearance | Deep purple powder |

| Solubility | Insoluble in water |

| Behavior in H₂SO₄ | Forms a green solution |

A comprehensive list of synonyms for this compound includes: Ahcovat Brilliant Violet 3B, Benzadone Brilliant Violet 3B, Caledon Brilliant Violet 3B, Carbanthis compound, Cibanone Violet F 6B, Fenanthren Brilliant Violet 3B, Indanthren Brilliant Violet 3B, Mikethis compound, Palanthis compound, and Ponsol Brilliant Violet 3B.[1]

Synthesis

The synthesis of this compound involves the bromination of isoviolanthrone (also known as C.I. Vat Violet 10 or C.I. 60000).

Synthesis of the Precursor: Isoviolanthrone (C.I. Vat Violet 10)

A common method for the synthesis of isoviolanthrone involves the alkaline condensation of 3-bromobenzanthrone.

Experimental Protocol:

-

Reaction Setup: A mixture of 3-bromobenzanthrone and an alcoholic solution of potassium hydroxide is prepared in a reaction vessel equipped with a reflux condenser.

-

Condensation: The mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation: After the reaction is complete, the mixture is cooled, and the precipitated isoviolanthrone is collected by filtration.

-

Purification: The crude product is washed with hot water and then with ethanol to remove unreacted starting materials and byproducts. The purified isoviolanthrone is then dried.

Bromination of Isoviolanthrone to this compound

The final step is the bromination of the isoviolanthrone precursor.

Experimental Protocol:

-

Reaction Medium: Isoviolanthrone is suspended in a suitable inert solvent, such as nitrobenzene or chlorosulfonic acid.[2][3]

-

Brominating Agent: A solution of bromine in the same solvent is added dropwise to the suspension of isoviolanthrone. The reaction is typically carried out at an elevated temperature.

-

Reaction Control: The degree of bromination can be controlled by the amount of bromine added and the reaction time. A higher degree of bromination leads to a bluer shade of the final dye.[2]

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed, often by steam distillation. The solid product is then collected by filtration, washed thoroughly with water, and dried.

Below is a diagram illustrating the synthesis pathway.

Application: The Vat Dyeing Process

The application of this compound to cellulosic fibers like cotton follows the general procedure for vat dyeing. This process involves the reduction of the insoluble dye to a water-soluble leuco form, which has an affinity for the fiber. Subsequent oxidation regenerates the insoluble dye, trapping it within the fiber matrix.

Key Stages of Vat Dyeing

-

Vatting (Reduction): The insoluble dye is treated with a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄), in an alkaline solution (e.g., sodium hydroxide). This converts the carbonyl groups of the dye into soluble sodium enolates (the leuco form).

-

Dyeing: The textile material is immersed in the leuco-dye solution. The soluble dye penetrates the amorphous regions of the cellulose fibers.

-

Oxidation: The fabric is removed from the dye bath and exposed to an oxidizing agent, most commonly air or a chemical oxidant like hydrogen peroxide or sodium perborate. This step regenerates the original insoluble form of the dye inside the fibers.

-

Soaping: The dyed fabric is boiled in a soap or detergent solution. This helps to remove any loosely adhering dye particles from the surface and allows the dye molecules within the fibers to crystallize, which stabilizes the final shade and improves fastness properties.

Experimental Protocol for Vat Dyeing with this compound

Materials and Reagents:

-

This compound (C.I. Vat Violet 9)

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Cellulosic fabric (e.g., cotton)

-

Non-ionic detergent

-

Water

Procedure:

-

Preparation of the Dyebath:

-

A stock solution of the dye is prepared by pasting the required amount of this compound with a small amount of water.

-

In the main dyebath, the required volume of water is heated to 50-60°C.

-

Sodium hydroxide is added to achieve the necessary alkalinity.

-

Sodium hydrosulfite is then carefully added to the dyebath. The solution should change color, indicating the reduction of the dye to its leuco form.

-

-

Dyeing:

-

The pre-wetted cellulosic fabric is introduced into the dyebath.

-

The temperature is maintained at 50-60°C, and the fabric is agitated gently for 30-60 minutes to ensure even dye uptake.

-

-

Oxidation:

-

The fabric is removed from the dyebath, and excess dye liquor is squeezed out.

-

The fabric is then exposed to air for 10-20 minutes to allow for oxidation. Alternatively, the fabric can be immersed in a dilute solution of hydrogen peroxide or sodium perborate.

-

-

Soaping and Rinsing:

-

The dyed fabric is rinsed with cold water to remove residual alkali and reducing agent.

-

The fabric is then treated in a boiling solution of a non-ionic detergent for 15-20 minutes.

-

Finally, the fabric is thoroughly rinsed with hot and then cold water and dried.

-

The workflow for the vat dyeing process is illustrated in the diagram below.

Conclusion

This compound (C.I. Vat Violet 9) represents a significant member of the anthraquinone class of vat dyes, with a history spanning over a century. Its synthesis via the bromination of isoviolanthrone and its application through the robust vat dyeing process result in dyeings with excellent fastness properties. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the fields of chemistry, materials science, and drug development in their understanding and utilization of this classic synthetic colorant.

References

Threne Brilliant Violet 3B: A Technical Guide to Its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical characteristics of Threne Brilliant Violet 3B (CAS No. 1324-17-0), also known as Vat Violet 9 and C.I. 60005. While a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative spectral data such as absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, this document outlines the detailed experimental protocols necessary for researchers to determine these properties. The provided methodologies are based on established principles of UV-Vis absorption and fluorescence spectroscopy. Furthermore, this guide includes key chemical identifiers and qualitative properties to aid in the sourcing and handling of this compound. Visual representations of the experimental workflows are provided using Graphviz to facilitate a clear understanding of the required procedures.

Chemical Identity and Physical Properties

This compound is a vat dye belonging to the anthraquinone class of colorants. Vat dyes are characterized by their insolubility in water and their application in a reduced, soluble leuco form, which is then oxidized to the insoluble, colored form within the substrate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 9-bromononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²¹,²⁶.0²⁸,³²]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione | [1] |

| Synonyms | This compound, Vat Violet 9, C.I. 60005, Bromobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | [2][3] |

| CAS Number | 1324-17-0 | [2][3] |

| Molecular Formula | C₃₄H₁₅BrO₂ | [1][2] |

| Molecular Weight | 535.4 g/mol | [1] |

| Appearance | Deep purple powder.[3] | |

| Solubility | Insoluble in water; slightly soluble in 1,2,3,4-tetrahydronaphthalene and xylene.[3] | |

| Behavior in Acid | Turns green in concentrated sulfuric acid, with a dark purple precipitate upon dilution.[3] |

Spectral Properties (Data Not Available)

A comprehensive search of scientific databases and literature did not yield specific quantitative spectral data for this compound. The following table summarizes the absence of this information. The subsequent sections provide detailed protocols for determining these essential properties.

Table 2: Spectral Properties of this compound

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | Data not available | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Emission Maximum (λem) | Data not available | |

| Fluorescence Quantum Yield (Φf) | Data not available | |

| Stokes Shift | Data not available |

Experimental Protocols for Spectral Characterization

The following sections provide detailed methodologies for the experimental determination of the key spectral properties of this compound.

Determination of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum of a compound reveals the wavelengths of light it absorbs. The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is a crucial parameter for quantitative analysis based on the Beer-Lambert law.[4]

Experimental Protocol:

-

Solvent Selection: Due to its insolubility in water, a suitable organic solvent in which this compound is soluble and that does not absorb in the anticipated spectral region should be chosen (e.g., 1,2,3,4-tetrahydronaphthalene or xylene).[3]

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the selected solvent to create a stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that are expected to yield absorbance values between 0.1 and 1.0, the range where the Beer-Lambert law is most linear.

-

UV-Vis Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the wavelength range for the scan (e.g., 300-800 nm).

-

-

Blank Measurement: Fill a cuvette with the pure solvent to be used for the dilutions and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and scattering.

-

Sample Measurement:

-

Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and measure its absorption spectrum.

-

Repeat this for all prepared dilutions, ensuring no air bubbles are in the light path.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

For each concentration, record the absorbance at λmax.

-

Plot a graph of absorbance at λmax versus concentration.

-

Perform a linear regression on the data. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length of the cuvette (typically 1 cm).[5][6]

-

Calculate ε using the formula: ε = slope / path length.

-

Caption: Measurement of a fluorescence emission spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. [7][8] Experimental Protocol:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. The standard should have a well-documented and stable quantum yield.

-

Preparation of Solutions:

-

Prepare a series of solutions of both the sample (this compound) and the standard in the same solvent.

-

The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is below 0.1 for all solutions.

-

-

Measurement of Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measurement of Fluorescence Emission Spectra:

-

Using a fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard. It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response if necessary.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slopes of these plots (Grad) are determined by linear regression.

-

The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term becomes 1).

-

-

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for relative quantum yield determination.

Potential Applications and Further Research

Vat dyes are known for their high fastness properties and are primarily used in the textile industry. [3]The determination of the spectral properties of this compound would be valuable for:

-

Quality Control: Establishing standardized spectral data for quality assurance in dye manufacturing.

-

Photophysical Studies: Understanding the fundamental photophysics of anthraquinone-based dyes.

-

Development of New Materials: The characterization of its spectral properties could inform the development of new functional materials with specific optical characteristics.

Researchers are encouraged to perform the experiments outlined in this guide to populate the missing data for this compound and contribute to the broader scientific understanding of vat dyes.

Conclusion

References

- 1. This compound | C34H15BrO2 | CID 56846486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound Industrial Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Molar Extinction Coefficient Calculation [alphalyse.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

Unveiling the Spectral Identity of Threne Brilliant Violet 3B: A Technical Overview

Despite a comprehensive review of scientific literature and chemical databases, detailed information regarding the specific excitation and emission spectra of Threne brilliant violet 3b remains uncharacterized in publicly accessible resources. This technical guide consolidates the available information on the chemical identity of this compound and provides a generalized framework for the experimental determination of fluorescent properties in dyes, which would be applicable should this compound exhibit luminescent characteristics.

This compound, identified by the CAS Number 1324-17-0, is primarily classified as a vat dye, also known under the synonym Vat Violet 9. Its molecular formula is C₃₄H₁₅BrO₂. Vat dyes are a class of water-insoluble dyes that are applied to fibers—typically cellulosic materials like cotton—in a reduced, soluble form (leuco form) and are then oxidized back to their insoluble, colored state within the fiber.

While some compounds based on an anthraquinone backbone, the core chemical structure of many vat dyes, have been specifically synthesized to exhibit fluorescence for research applications, this is not a typical characteristic for this class of textile dyes. An older study from 1957 noted that many anthraquinonoid vat dyes can display noticeable fluorescence, but specific spectral data for this compound were not provided. Modern scientific literature does not offer specific excitation and emission maxima for this particular dye.

Hypothetical Experimental Workflow for Spectral Characterization

For researchers interested in determining the potential fluorescent properties of this compound, a standard experimental workflow would be employed. The following section outlines the necessary protocols and a logical workflow for such a characterization.

Experimental Protocols

A fundamental method for determining the excitation and emission spectra of a compound is through spectrofluorometry.

Objective: To determine the excitation and emission maxima (λex and λem) of a sample in solution.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, dimethyl sulfoxide, depending on solubility)

-

This compound sample

-

Micropipettes and laboratory glassware

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent in which it is soluble. The concentration should be low enough to avoid inner filter effects (typically resulting in an absorbance of < 0.1 at the excitation wavelength).

-

Prepare a blank sample containing only the solvent.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamps (typically a Xenon arc lamp) to warm up for the recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A common starting point is 5 nm for both.

-

-

Measurement of Emission Spectrum:

-

Place the blank cuvette in the spectrofluorometer and record a blank scan to subtract the background signal from the solvent.

-

To find the approximate emission maximum, excite the sample at a wavelength where it is known or suspected to absorb light. If unknown, start with a common UV wavelength (e.g., 350 nm).

-

Scan the emission monochromator across a range of wavelengths (e.g., 370-700 nm) to find the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-500 nm).

-

The resulting spectrum shows the wavelengths of light that are most effective at producing fluorescence and will reveal the excitation maximum (λex).

-

-

Data Analysis:

-

The raw data should be corrected for instrumental variations, such as the wavelength-dependent output of the lamp and the sensitivity of the detector.

-

The final corrected spectra will provide the accurate excitation and emission maxima.

-

Logical Workflow Diagram

The following diagram illustrates the decision-making and experimental process for characterizing the spectral properties of a compound like this compound.

A Technical Guide to the Solubility of Threne Brilliant Violet 3B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Threne brilliant violet 3b. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents, based on established international standards.

Introduction to this compound

This compound, also known by its Colour Index name C.I. Vat Violet 9 and CAS number 1324-17-0, is an anthraquinone-based vat dye.[1] Its chemical formula is C₃₄H₁₅BrO₂.[2] Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized back to their insoluble form to fix them to the material.

The chemical structure of this compound, a brominated isoviolanthrone, contributes to its physical and chemical properties.[1] A key computed property is its high XLogP3 value, which is approximately 8.7 to 8.9.[2][3] This high value indicates a strong lipophilic (fat-loving) and hydrophobic (water-repelling) nature, suggesting poor solubility in water and higher solubility in nonpolar organic solvents.[4]

Solubility Profile

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in various solvents. While qualitative descriptions are available, precise measurements in grams per liter (g/L) or moles per liter (mol/L) are not publicly documented.

Qualitative Solubility Data

Based on available information, the solubility of this compound can be summarized as follows:

| Solvent Class | Solvent | Solubility Description |

| Aqueous | Water | Insoluble[4][5] |

| Aromatic Hydrocarbons | Tetrahydronaphthalene | Slightly Soluble[5] |

| Xylene | Slightly Soluble[5] | |

| Other Organic Solvents | General Organic Solvents | Expected to be soluble based on its nonpolar nature[4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following protocol, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Flask Method"), is recommended.[6][7][8] This method is a robust approach for determining the saturation mass concentration of a substance in a given solvent.

Materials and Equipment

-

Analyte: this compound (purity > 99%)

-

Solvents: A range of analytical grade solvents of interest (e.g., ethanol, acetone, toluene, dimethyl sulfoxide)

-

Apparatus:

-

Analytical balance (accuracy ± 0.1 mg)

-

Glass flasks with stoppers (e.g., 250 mL Erlenmeyer flasks)

-

Constant temperature bath or shaker with temperature control (e.g., 25 °C ± 0.5 °C)

-

Centrifuge capable of > 2000 g

-

Syringes and membrane filters (e.g., 0.45 µm pore size, solvent-compatible)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

Volumetric flasks and pipettes

-

Preliminary Test

A preliminary test is advised to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a supersaturated solution and observing it over time.

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Agitate the mixture at a constant temperature.

-

At various time points (e.g., 24, 48, 72 hours), take samples of the supernatant, filter or centrifuge, and measure the concentration of the dissolved dye.

-

Equilibrium is considered reached when consecutive measurements are within the expected analytical error.

Definitive Test (Flask Method)

-

Preparation of Test Solutions:

-

For each solvent, prepare at least three separate flasks.

-

Add a precisely weighed amount of this compound to a known volume of the solvent in each flask. The amount should be in excess of its estimated solubility from the preliminary test to ensure a saturated solution is formed.

-

-

Equilibration:

-

Place the stoppered flasks in a constant temperature bath or shaker.

-

Agitate the flasks for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sampling and Analysis:

-

Carefully take an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a syringe.

-

Immediately filter the aliquot through a 0.45 µm membrane filter to remove any remaining solid particles.

-

Dilute the filtered sample as necessary with the same solvent to a concentration that is within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).

-

-

Calculation:

-

Calculate the solubility (S) in g/L using the following formula: S (g/L) = C × D Where:

-

C = Measured concentration of the diluted sample (g/L)

-

D = Dilution factor

-

-

The final solubility is the average of the results from the replicate flasks.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. softbeam.net:8080 [softbeam.net:8080]

- 2. This compound | C34H15BrO2 | CID 56846486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound Industrial Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]

- 4. pylamdyes.com [pylamdyes.com]

- 5. tkechemical.com [tkechemical.com]

- 6. laboratuar.com [laboratuar.com]

- 7. filab.fr [filab.fr]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Książki [books.google.pl]

Threne Brilliant Violet 3B: A Review of Available Safety and Handling Information

An Examination of a Vat Dye with Limited Publicly Available Research Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threne brilliant violet 3b, identified by CAS Number 1324-17-0, is a vat dye belonging to the anthraquinone class of colorants. While it has established applications in the textile industry for dyeing fabrics such as cotton, viscose, and silk, its use and associated safety data within the realms of biomedical research and drug development are not well-documented in publicly accessible literature. This guide synthesizes the currently available information on the safety and handling of this compound, while also highlighting significant gaps in the data relevant to a research and development audience.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1324-17-0 | Multiple Supplier Data |

| Molecular Formula | C₃₄H₁₅BrO₂ | PubChem |

| Molecular Weight | 535.4 g/mol | PubChem |

| Appearance | Solid | Supplier Data |

Safety and Handling

General Handling Precautions:

-

Ventilation: Handle in a well-ventilated area to minimize inhalation of any dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear suitable protective gloves.

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

Experimental Protocols

No experimental protocols for the use of this compound in biomedical research or drug development were identified in the public domain. The only available experimental methodology describes its photodegradation using a C-N-codoped TiO2 photocatalyst, which is not relevant to its handling or application in a biological context.

Logical Workflow for Chemical Handling

The following diagram outlines a general workflow for the safe handling of a chemical powder like this compound in a laboratory setting.

Threne Brilliant Violet 3B: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

Threne Brilliant Violet 3B, also known as Vat Violet 9, is an anthraquinone-based vat dye.[1] Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized back to their insoluble form to fix the color.

| Identifier | Value |

| Chemical Name | Bromobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione |

| Synonyms | Vat Violet 9, C.I. 60005 |

| CAS Number | 1324-17-0 |

| Molecular Formula | C₃₄H₁₅BrO₂[1] |

| Molecular Weight | 535.39 g/mol [1] |

| Chemical Structure | Anthraquinone derivative |

Physical and Chemical Properties

Limited quantitative data on the physical and chemical properties of this compound is available. The following table summarizes the accessible information.

| Property | Value | Source |

| Physical Appearance | Violet Powder | Sinoever |

| Density | 1.657 g/cm³ | Sinoever[1] |

| Solubility | Insoluble in water; slightly soluble in tetrahydronaphthalene and xylene. | Sinoever |

Toxicological Profile

General Hazards of Anthraquinone Dyes:

-

Potential for Liver Toxicity: Some anthraquinone dyes have been shown to cause liver damage in animal studies.[2][3]

-

Mutagenicity and Carcinogenicity: Certain anthraquinone dyes have tested positive for mutagenicity and carcinogenicity.[4][5]

-

Skin and Respiratory Irritation: As with many powdered dyes, there is a risk of skin and respiratory irritation upon contact and inhalation.

The following diagram illustrates a generalized workflow for assessing the toxicological risk of a chemical substance like this compound.

Caption: A flowchart illustrating the steps in a generalized toxicological risk assessment for a chemical compound.

Handling and Storage

Given the lack of a specific MSDS, general prudent laboratory practices for handling chemical powders should be strictly followed.

Engineering Controls:

-

Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If significant dust is generated, use a NIOSH-approved respirator.

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The following diagram outlines the logical relationship for safe handling procedures.

Caption: A diagram showing the logical flow for determining appropriate safe handling procedures and personal protective equipment.

Experimental Protocols for Safety Assessment

While specific experimental protocols for the safety assessment of this compound are not published, a general approach for testing the toxicity of dyes can be outlined.

Ames Test for Mutagenicity (General Protocol):

-

Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are histidine-dependent (his-).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Combine the test substance dilutions, bacterial culture, and S9 mix (if used) in molten top agar. Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Acute Oral Toxicity (Limit Test - General Protocol based on OECD Guideline 420):

-

Animal Model: Use a small number of a single sex (typically female rats) of a standard laboratory strain.

-

Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days.

-

Fasting: Fast the animals overnight prior to dosing.

-

Dosing: Administer a single oral dose of the test substance at a limit dose (e.g., 2000 mg/kg body weight) via gavage.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Evaluation: If no mortality or significant toxicity is observed, the LD50 is considered to be greater than the limit dose.

Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways affected by this compound have not been elucidated. However, for some anthraquinone derivatives, toxicity can be linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and damage to cellular components like DNA, proteins, and lipids.

The following diagram illustrates a hypothetical signaling pathway for toxicity induced by an anthraquinone-based compound.

Caption: A diagram illustrating a potential mechanism of toxicity for anthraquinone dyes involving redox cycling and oxidative stress.

Ecological Information

No specific ecological data for this compound is available. As a general principle for synthetic dyes, releases into the environment should be avoided. Dyes can be persistent in the environment and may be toxic to aquatic life. Wastewater containing this dye should be treated in accordance with local regulations before discharge.

References

- 1. China Biggest C.I. Vat Violet 9 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ntrl.ntis.gov [ntrl.ntis.gov]

- 5. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Threne Brilliant Violet 3B for Researchers and Drug Development Professionals

An examination of the chemical properties, commercial availability, and documented applications of the vat dye Threne Brilliant Violet 3B, also known as C.I. Vat Violet 9.

Introduction

This compound is a synthetic vat dye belonging to the anthraquinone class of colorants. While the name might suggest applications in biological imaging or as a signaling probe, this guide will demonstrate that its primary use is within the textile and pigment industries. For researchers, scientists, and drug development professionals, it is crucial to distinguish this industrial dye from the similarly named "Brilliant Violet™" polymer dyes used extensively in fluorescence-based biological assays such as flow cytometry. This document provides a comprehensive overview of this compound's technical specifications, commercial sources, and a detailed experimental protocol from a published study on its degradation.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₃₄H₁₅BrO₂. Its identity is most reliably confirmed by its CAS number, 1324-17-0. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| CAS Number | 1324-17-0 |

| Molecular Formula | C₃₄H₁₅BrO₂ |

| Molecular Weight | 535.39 g/mol |

| Synonyms | C.I. Vat Violet 9, C.I. 60005, Bromobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 3-Bromoisoviolanthrone, Ahcovat Brilliant Violet 3B, Indanthren Brilliant Violet 3B |

| Appearance | Dark purple powder.[1] |

| Solubility | Insoluble in water; slightly soluble in tetrahydronaphthalene and xylene.[2] |

| Chemical Structure | A brominated derivative of isoviolanthrone. |

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers, predominantly located in China. The product is typically supplied as a powder for industrial applications. While some vendors list "pharmaceutical grade" or use as a "biochemical reagent," specific, high-purity certified grades for biological research are not commonly advertised.[3][4]

| Supplier | Location | Notes |

| Shaanxi Dideu Medichem Co. Ltd | China | Lists "Industrial Grade". |

| career henan chemical co | China | - |

| Hangzhou Sartort Biopharma Co., Ltd | China | - |

| COLORCOM LTD | China | - |

| Dayang Chem (Hangzhou) Co.,Ltd. | China | - |

| BOC Sciences | United States | - |

| Jiangsu World Chemical Co.,Ltd. | China | Specializes in environmental dyes. |

| Tiankun Chemical | China | Markets the dye under the brand name Skythrene®.[5] |

Applications and Limitations in a Research Context

The primary documented applications of this compound are in the dyeing of cotton, viscose, and silk fabrics, as well as in the formulation of industrial coatings and plastics.[1][2][6] Its properties of high color fastness make it suitable for these purposes.[2]

A notable application in a research context is its use as a model pollutant in studies of advanced oxidation processes for wastewater treatment. A 2019 study detailed the photocatalytic degradation of "Violet-3B dye (Vat Violet 9)" using a C-N-codoped TiO₂ catalyst.[1] This indicates its utility in environmental science and catalysis research.

However, for the target audience of researchers in biology and drug development, it is critical to note the lack of evidence for its use in applications such as:

-

Cell Staining or Bioimaging: Unlike the "Brilliant Violet™" (BV) dyes (e.g., BV421, BV570), which are fluorescent polymers designed for antibody conjugation and use in flow cytometry and fluorescence microscopy, this compound is not a fluorescent probe.[7][8][9]

-

Signaling Pathway Analysis: There are no published studies indicating that this dye acts as an agonist, antagonist, or tracer for any known biological signaling pathway.

-

Drug Delivery or Pharmacological Studies: Its insolubility in water and lack of known biological targets make it an unlikely candidate for pharmaceutical applications.

One supplier, COLORKEM, mentions that in medicine, "vat violet 9 is also used as a biochemical reagent and biological dye," but provides no specific examples or citations to support this claim.[3] This appears to be a general statement rather than an indication of established use in the field.

Experimental Protocols: Photocatalytic Degradation of this compound

The following protocol is adapted from a study on the degradation and mineralization of the dye.[1] This serves as a practical example of its use in a controlled experimental setting.

Materials and Reagents

-

Violet-3B dye (Vat Violet 9, CAS 1324-17-0)[1]

-

C-N-codoped TiO₂ photocatalyst[1]

-

Deionized water[1]

-

Visible halogen lamp (500 W)[1]

-

Beakers or reaction vessel[1]

-

Magnetic stirrer[1]

-

pH meter[1]

-

High-Performance Liquid Chromatography (HPLC) system for analysis[1]

Procedure

-

Preparation of Stock Solution: A 100 mg L⁻¹ stock solution of Violet-3B dye is prepared by dissolving 100 mg of the dye powder into 1 L of deionized water.[1]

-

Experimental Setup: The experiment is conducted in a black irradiation box to prevent interference from external light sources. A visible halogen lamp (500 W) is positioned 10 cm from the dye solution to serve as the light source.[1]

-

Reaction Mixture: For a typical experiment, an initial dye concentration of 5 mg L⁻¹ is used. The C-N-codoped TiO₂ catalyst is added at a dosage of 0.3 g L⁻¹.[1] The natural pH of the dye solution (approximately 5.6) is used unless investigating the effect of pH.[1]

-

Photodegradation Process: The reaction mixture is stirred continuously. The halogen lamp is turned on to initiate the photocatalysis process. Samples are collected at various time intervals to monitor the degradation of the dye.[1]

-

Analysis: The concentration of the remaining Violet-3B dye in the collected samples is determined using an HPLC system, with detection at a wavelength of 540 nm.[1]

Mandatory Visualizations

Experimental Workflow for Photocatalytic Degradation

Caption: Workflow for the photocatalytic degradation of this compound.

Conclusion

This compound (C.I. Vat Violet 9) is an industrial vat dye with well-documented applications in the textile and pigment industries. While it has found a niche use in environmental science research as a model pollutant, there is no substantive evidence to support its application in biological signaling, bioimaging, or drug development. Researchers and scientists in these fields should be cautious not to confuse this compound with the "Brilliant Violet™" family of fluorescent polymer dyes, which are specifically designed and validated for biological applications. The information and protocols provided in this guide are intended to clarify the true nature of this compound and to direct researchers toward appropriate reagents for their specific areas of study.

References

- 1. tkechemical.com [tkechemical.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China Vat Violet 9 | 1324-17-0 Manufacturer and Supplier | COLORKEM [colorkem.com]

- 4. CAS No.1324-17-0,this compound Suppliers [lookchem.com]

- 5. 1324-17-0|3-Bromobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. Brilliant Violet™ 421 Dye | Thermo Fisher Scientific - SV [thermofisher.com]

- 8. biocompare.com [biocompare.com]

- 9. Brilliant Ultra Violet™ and Brilliant Violet™ Polymer Dyes | Thermo Fisher Scientific - UZ [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Brilliant Violet Dyes in Cellular Staining

A. Introduction

These application notes provide a detailed protocol for the use of Brilliant Violet™ (BV) dyes in the fluorescent staining of cells for analysis by flow cytometry and microscopy. It is important to note that a specific dye named "Threne brilliant violet 3b" was not identified in a comprehensive search of scientific literature and commercial databases. It is highly probable that this refers to the widely used family of Brilliant Violet™ polymer dyes. This document will focus on the general principles and a specific protocol using Brilliant Violet™ 421 (BV421) as a representative example, applicable to other members of the BV dye family.

Brilliant Violet™ dyes are a class of highly fluorescent polymer dyes that are excited by the violet laser (405 nm).[1] They are significantly brighter than many traditional fluorochromes, which allows for better resolution and the identification of cell populations with low antigen expression.[2][3] The BV dyes are available in a range of emission wavelengths, making them ideal for multicolor panel design in flow cytometry and fluorescence microscopy.[1][2]

B. Data Presentation

The following tables provide an example of how to present quantitative data for experiments using Brilliant Violet™ dyes.

Table 1: Spectral Properties of Common Brilliant Violet™ Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Relative Brightness |

| Brilliant Violet™ 421 (BV421) | 405 | 421 | High |

| Brilliant Violet™ 480 (BV480) | 405 | 480 | Medium |

| Brilliant Violet™ 510 (BV510) | 405 | 510 | High |

| Brilliant Violet™ 605 (BV605) | 405 | 605 | Very High |

| Brilliant Violet™ 650 (BV650) | 405 | 650 | High |

| Brilliant Violet™ 711 (BV711) | 405 | 711 | High |

| Brilliant Violet™ 785 (BV785) | 405 | 785 | Medium |

Data is representative and may vary slightly between antibody conjugates and experimental conditions.

Table 2: Example Data - Staining of CD4+ T-cells with BV421 Conjugated Antibody

| Sample | Cell Type | Marker | Fluorochrome | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |

| 1 | Human PBMCs | CD4 | BV421 | 45.2 ± 2.1 | 15,234 ± 876 |

| 2 | Human PBMCs | Isotype Control | BV421 | 0.8 ± 0.3 | 150 ± 45 |

| 3 | Mouse Splenocytes | CD4 | BV421 | 22.7 ± 1.5 | 12,543 ± 789 |

| 4 | Mouse Splenocytes | Isotype Control | BV421 | 0.5 ± 0.2 | 120 ± 33 |

C. Experimental Protocols

Protocol 1: Surface Staining of Suspension Cells for Flow Cytometry

This protocol describes the staining of cell surface markers on peripheral blood mononuclear cells (PBMCs) using a Brilliant Violet™ 421-conjugated antibody.

Materials:

-

Cells of interest (e.g., human PBMCs)

-

Phosphate-Buffered Saline (PBS)

-

Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

-

Brilliant Violet™ 421 (BV421) conjugated primary antibody (e.g., anti-human CD4)

-

Isotype control antibody conjugated to BV421

-

Brilliant Stain Buffer (optional, to minimize non-specific polymer interactions when using multiple BV dyes)[4]

-

Fixable Viability Dye (optional)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Start with a single-cell suspension of your cells of interest.

-

Wash the cells by adding 2 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.

-

Resuspend the cell pellet in Staining Buffer to a concentration of 1 x 10^7 cells/mL.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

If using a viability dye, follow the manufacturer's protocol for staining at this step.

-

Add the Brilliant Violet™ 421 conjugated antibody at the manufacturer's recommended concentration. For the isotype control, add the same concentration of the BV421 isotype control antibody to a separate tube.

-

If using multiple Brilliant Violet™ dyes in the same panel, it is recommended to add Brilliant Stain Buffer according to the manufacturer's instructions to prevent non-specific interactions.[4]

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of Staining Buffer to each tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Repeat the wash step.

-

-

Resuspension and Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Staining Buffer.

-

Acquire the samples on a flow cytometer equipped with a violet laser (405 nm) and appropriate filters for BV421 (e.g., a 450/50 bandpass filter).[5]

-

Protocol 2: Intracellular Staining for Flow Cytometry

This protocol describes the staining of an intracellular protein after cell surface staining.

Materials:

-

All materials from Protocol 1

-

Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)[2]

-

Brilliant Violet™ 421 conjugated intracellular antibody (e.g., anti-human FoxP3)

Procedure:

-

Surface Staining:

-

Follow steps 1 and 2 from Protocol 1 for surface marker staining.

-

-

Fixation and Permeabilization:

-

After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.

-

Incubate for 20 minutes at 4°C in the dark.

-

Wash the cells twice with 1X Permeabilization/Wash Buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer.

-

Add the Brilliant Violet™ 421 conjugated intracellular antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with 1X Permeabilization/Wash Buffer.

-

Resuspend the cell pellet in 300-500 µL of Staining Buffer.

-

Acquire the samples on a flow cytometer.

-

D. Visualization

Caption: Experimental workflow for cell staining.

Caption: Conceptual pathway of antibody staining.

References

Application Notes: Brilliant Violet Dyes in Fluorescence Microscopy

An in-depth guide to the application of Brilliant Violet dyes in fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

Note on Nomenclature: The term "Threne brilliant violet 3b" does not correspond to a standardly recognized fluorescent dye in major commercial inventories or literature. It is possible that this name is a proprietary or less common designation. The following application notes and protocols are based on the widely used "Brilliant Violet™" (BV) series of dyes, which are a family of highly bright and photostable fluorescent polymers excitable by the violet laser. These notes are constructed to be broadly applicable to dyes within this class.

The Brilliant Violet™ (BV) dyes are a class of organic polymer-based fluorophores that have gained significant traction in fluorescence-based applications, including flow cytometry and fluorescence microscopy.[1][2] Their exceptional brightness, photostability, and narrow emission spectra make them ideal candidates for multicolor imaging experiments.[3]

Key Features and Advantages:

-

Exceptional Brightness: BV dyes are significantly brighter than many traditional fluorescent dyes, leading to improved signal-to-noise ratios and the ability to detect low-abundance targets.[1][3]

-